molecular formula C16H14O4 B12045314 2,2'-Dihydroxy-3-methoxychalcone CAS No. 2718-28-7

2,2'-Dihydroxy-3-methoxychalcone

Cat. No.: B12045314
CAS No.: 2718-28-7
M. Wt: 270.28 g/mol
InChI Key: GBAMFFILOSWMOO-MDZDMXLPSA-N
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Description

2,2’-Dihydroxy-3-methoxychalcone is a chalcone derivative, a type of natural compound belonging to the flavonoid family. Chalcones are known for their diverse biological activities and are found in various edible and medicinal plants. The compound has the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dihydroxy-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. For instance, the reaction between 2-hydroxyacetophenone and 3-methoxybenzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide can yield 2,2’-Dihydroxy-3-methoxychalcone .

Industrial Production Methods

Industrial production methods for chalcones, including 2,2’-Dihydroxy-3-methoxychalcone, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dihydroxy-3-methoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chalcones, dihydrochalcones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-Dihydroxy-3-methoxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dihydroxy-3-methoxychalcone is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of hydroxyl and methoxy groups contributes to its potent antioxidant and anticancer properties, setting it apart from other chalcone derivatives .

Properties

CAS No.

2718-28-7

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O4/c1-20-15-8-4-5-11(16(15)19)9-10-14(18)12-6-2-3-7-13(12)17/h2-10,17,19H,1H3/b10-9+

InChI Key

GBAMFFILOSWMOO-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2O

Canonical SMILES

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2O

Origin of Product

United States

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